molecular formula C14H17BrN4O2 B2846572 Tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate CAS No. 2095410-79-8

Tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate

Cat. No.: B2846572
CAS No.: 2095410-79-8
M. Wt: 353.22
InChI Key: IMWZPCGTUCRNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate is an organic compound with the molecular formula C14H18BrN3O2. This compound is notable for its azetidine ring, which is a four-membered nitrogen-containing ring, and the presence of both azido and bromophenyl groups. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O2/c1-13(2,3)21-12(20)19-8-14(9-19,17-18-16)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWZPCGTUCRNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)Br)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a suitable brominated aromatic compound reacts with the azetidine ring.

    Azidation: The azido group is introduced through a nucleophilic substitution reaction, where a suitable azide source reacts with the intermediate compound.

    Protection of the Carboxylate Group: The tert-butyl group is introduced to protect the carboxylate group, ensuring stability during subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Nitro derivatives and other oxidized products.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological systems, particularly in the development of probes and labels for biomolecules.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The bromophenyl group can engage in various interactions, including π-π stacking and halogen bonding. These interactions facilitate the compound’s incorporation into larger molecular structures and its use in various applications.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate: Lacks the azido group, making it less versatile in click chemistry applications.

    Tert-butyl 3-azido-3-(4-chlorophenyl)azetidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and interactions.

    Tert-butyl 3-azido-3-(4-fluorophenyl)azetidine-1-carboxylate: Similar structure but with a fluorine atom instead of bromine, influencing its electronic properties and reactivity.

Uniqueness

Tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate is unique due to the combination of its azido and bromophenyl groups, which provide distinct reactivity and versatility in chemical synthesis and applications. The presence of the azido group allows for click chemistry reactions, while the bromophenyl group offers additional functionalization options.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.